molecular formula C24H23NO4 B4182821 N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide

Cat. No. B4182821
M. Wt: 389.4 g/mol
InChI Key: VPEBSNZZDPBGLN-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of biomedical research. DPA is a xanthene derivative that is structurally similar to Rhodamine B. It has been shown to have numerous biochemical and physiological effects, making it a promising candidate for various applications in scientific research.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to interact with various cellular components, such as proteins and lipids. DPA has been shown to bind to GPCRs, which are transmembrane proteins that play a crucial role in signal transduction pathways. DPA has also been shown to interact with mitochondria, which are organelles responsible for energy production in cells. The exact mechanism of DPA's interaction with these cellular components is still being studied.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, which make it a valuable tool for scientific research. DPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines. Additionally, DPA has been shown to have anti-inflammatory effects and has been used to study the mechanisms of various inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using DPA in scientific research include its fluorescent properties, which make it a valuable tool for imaging and visualization studies, and its ability to bind to GPCRs, which are important targets for drug development. However, there are also limitations to using DPA in lab experiments. For example, DPA is sensitive to light and can degrade over time, which can affect the accuracy of experimental results. Additionally, DPA can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of DPA in scientific research. One potential application is the development of DPA-based probes for imaging and visualization studies. Another potential application is the use of DPA as a ligand for drug development targeting GPCRs. Additionally, DPA could be used to study the mechanisms of various diseases, such as cancer and Alzheimer's disease. Overall, the potential applications of DPA in scientific research are vast and varied, making it a promising candidate for future studies.

Scientific Research Applications

DPA has been extensively studied for its potential applications in scientific research. It has been shown to have fluorescent properties, which makes it a valuable tool for imaging and visualization studies. DPA has also been used as a probe for measuring pH changes in biological systems, as its fluorescence is pH-sensitive. Additionally, DPA has been used as a ligand for studying G protein-coupled receptors (GPCRs) and for investigating the mechanisms of various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-15(16-12-13-21(27-2)22(14-16)28-3)25-24(26)23-17-8-4-6-10-19(17)29-20-11-7-5-9-18(20)23/h4-15,23H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEBSNZZDPBGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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